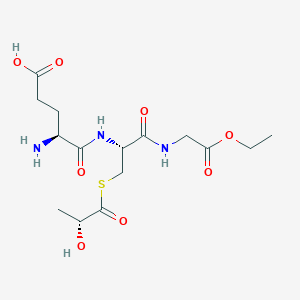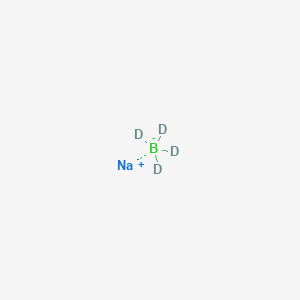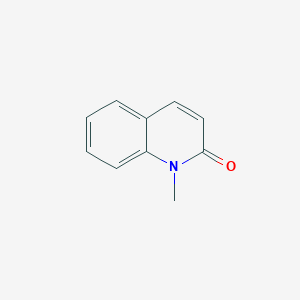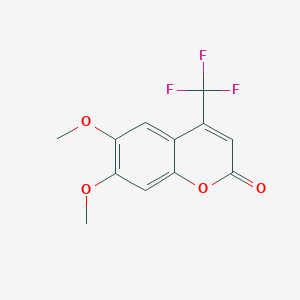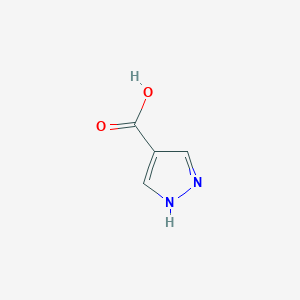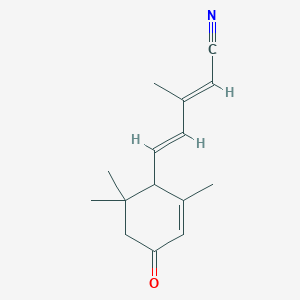![molecular formula C23H22O2 B133809 4-[(1R,2S)-6-Metoxi-2-fenil-1,2,3,4-tetrahidronafalen-1-il]fenol CAS No. 14089-22-6](/img/structure/B133809.png)
4-[(1R,2S)-6-Metoxi-2-fenil-1,2,3,4-tetrahidronafalen-1-il]fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Pharmacological Evaluation
The synthesis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) has been explored due to their potential interaction with a novel neuromodulatory sigma-like receptor. These compounds have been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, which is indicative of their ability to modulate dopamine function. The pharmacological evaluation of these compounds revealed that their activity could be blocked by BMY-14802, a putative sigma-receptor antagonist, suggesting that they act on a unique receptor type. The stereoselectivity of these compounds, particularly the (1R,3S)-(-)-isomer, further supports the presence of a novel binding site with potential therapeutic applications in conditions requiring dopamine modulation .
Determination in Plasma by HPLC
The determination of (E)-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-(1-methyl-2-phenylethenyl)naphthalene and its phenolic metabolite has been achieved through a high-performance liquid chromatography (HPLC) assay. This method involves plasma protein precipitation, extraction into methyl tert-butyl ether, and analysis by reversed-phase HPLC. The assay demonstrates high recovery rates for both compounds across different species' plasma and has been utilized in pharmacokinetic studies in dogs and rats. The sensitivity of the assay is notable, with a limit of 20 ng/ml, making it a valuable tool for monitoring these compounds in biological systems .
Conformational and Spectroscopic Analysis
The molecular structure of 6-methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) has been extensively studied using both experimental and theoretical approaches. Techniques such as FT-IR, FT-Raman, UV-VIS, and NMR spectroscopy, along with molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and HOMO-LUMO analysis, have been employed. These studies have provided a comprehensive understanding of the vibrational assignments and conformational stability of MTHN. The potential energy surface scans of the CH3 group have elucidated the complex conformational interchanges that occur within the molecule, offering insights into its chemical behavior and properties .
Aplicaciones Científicas De Investigación
Plásticos, Adhesivos y Recubrimientos
Los m-ariloxi fenoles se emplean comúnmente en la producción de plásticos, adhesivos y recubrimientos. Su presencia mejora la estabilidad térmica y la resistencia al fuego en estos materiales. Las propiedades específicas de 4-[(1R,2S)-6-Metoxi-2-fenil-1,2,3,4-tetrahidronafalen-1-il]fenol contribuyen a un mejor rendimiento en estas aplicaciones industriales .
Estrategias de Síntesis
En los últimos años, se han desarrollado métodos de síntesis innovadores para los m-ariloxi fenoles. Estas estrategias incluyen la hidroxilación de bencenos, sustituciones aromáticas nucleófilas y sustituciones aromáticas electrófilas. Los investigadores buscan crear m-ariloxi fenoles complejos con grupos funcionales específicos, como ésteres, nitrilos y halógenos .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALGQALXWQQPQ-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648757 |
Source


|
| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14089-22-6 |
Source


|
| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

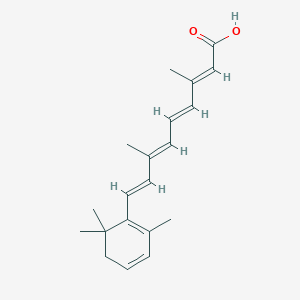
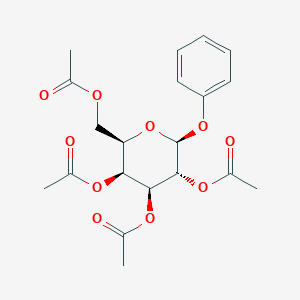

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
